N-[(3,4-dimethoxyphenyl)methyl]-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a carboxamide group, a 1,3,4-oxadiazole ring, and aromatic rings with methoxy and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution on the piperidine ring: The piperidine ring is functionalized with a carboxamide group, which can be introduced via amide coupling reactions using reagents like carbodiimides.
Introduction of the aromatic substituents: The aromatic rings with methoxy and fluorine groups are incorporated through nucleophilic aromatic substitution or other suitable aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the aromatic rings can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenated aromatic compounds can be used for nucleophilic aromatic substitution, while electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the oxadiazole ring would yield amines.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dimethoxyphenyl)methyl]-4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
- N-[(3,4-dimethoxyphenyl)methyl]-4-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c1-30-19-8-3-15(13-20(19)31-2)14-25-23(29)28-11-9-17(10-12-28)22-27-26-21(32-22)16-4-6-18(24)7-5-16/h3-8,13,17H,9-12,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLFZXICVCKJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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